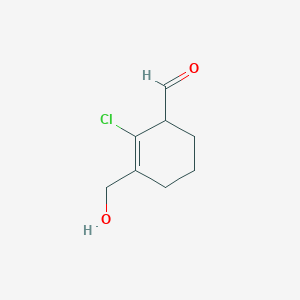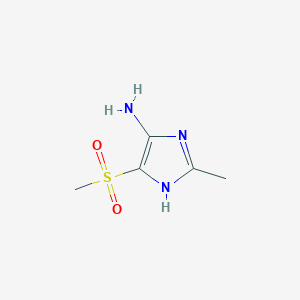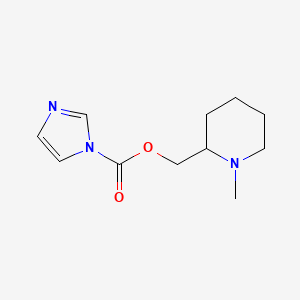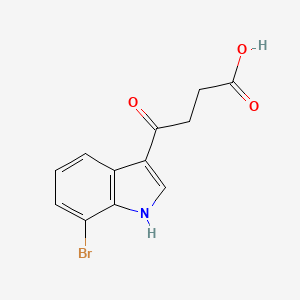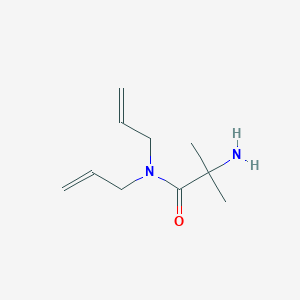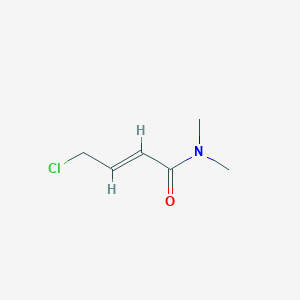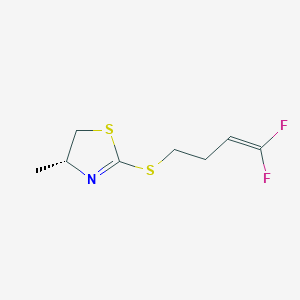
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobut-3-enylsulfanyl group and a methyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Difluorobut-3-enylsulfanyl Group: This step may involve the reaction of the thiazole intermediate with a difluorobut-3-enylsulfanyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazoles or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The difluorobut-3-enylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, methyl iodide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydrothiazoles.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, which lacks the difluorobut-3-enylsulfanyl and methyl groups.
2-Methylthiazole: Similar structure but without the difluorobut-3-enylsulfanyl group.
4,5-Dihydrothiazole: Lacks the difluorobut-3-enylsulfanyl and methyl groups.
Uniqueness
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole is unique due to the presence of the difluorobut-3-enylsulfanyl group, which may impart distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C8H11F2NS2 |
|---|---|
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
(4R)-2-(4,4-difluorobut-3-enylsulfanyl)-4-methyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H11F2NS2/c1-6-5-13-8(11-6)12-4-2-3-7(9)10/h3,6H,2,4-5H2,1H3/t6-/m1/s1 |
Clé InChI |
CSOHTACSBLXJSZ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CSC(=N1)SCCC=C(F)F |
SMILES canonique |
CC1CSC(=N1)SCCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


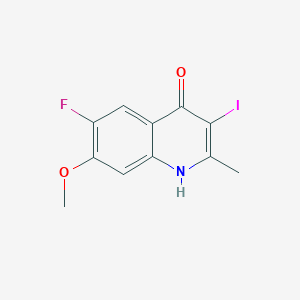
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
